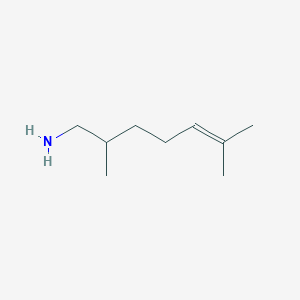![molecular formula C11H10O2 B13343551 6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B13343551.png)
6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one is a chemical compound with the molecular formula C11H10O2. It is a derivative of naphthofuran and is known for its unique structural properties. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a naphthalene derivative and a furan ring precursor, which undergo cyclization in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane, methanol, or ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is used in the development of drugs, particularly those targeting specific receptors or enzymes.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
6,7,8,8A-tetrahydro-2H-naphtho[1,8-bc]furan-2-one can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2-naphthylamine: This compound has a similar naphthalene structure but differs in its functional groups and reactivity.
(4aS,8aR)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan: This compound has a similar furan ring but different substituents and stereochemistry.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-oxatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-one |
InChI |
InChI=1S/C11H10O2/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1,3,5,9H,2,4,6H2 |
InChI Key |
IRNKSQCCTNQZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(C1)C=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
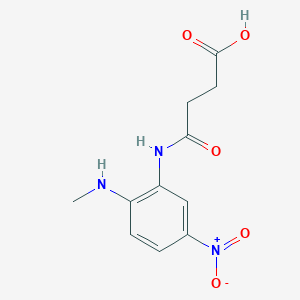
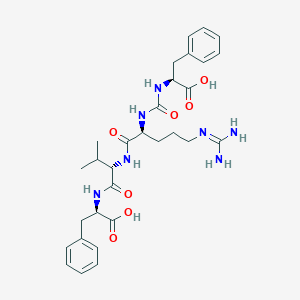
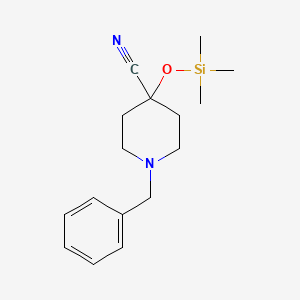
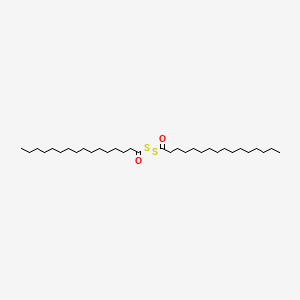

![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
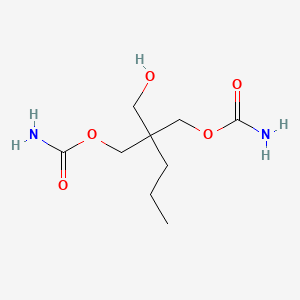
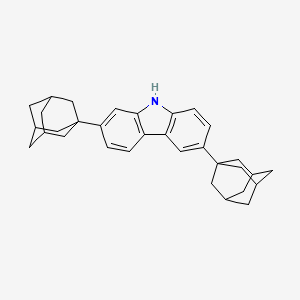
![1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13343520.png)
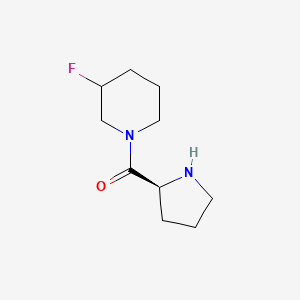
![4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343522.png)
![Dibenzo[b,d]furan-3,7-diyldiboronic acid](/img/structure/B13343525.png)
